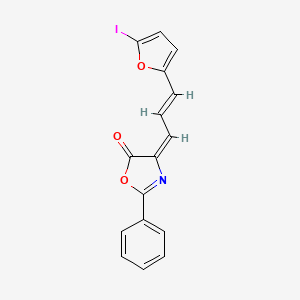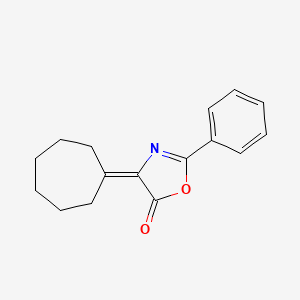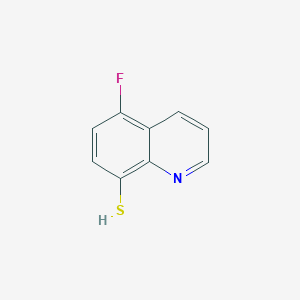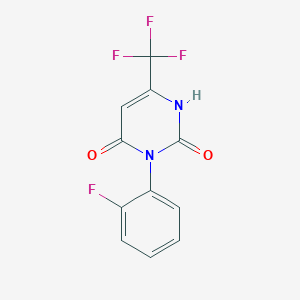
4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound that features a unique structure combining a furan ring, an oxazole ring, and an iodine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one typically involves multi-step organic reactions. One common method starts with the iodination of furan to obtain 5-iodofuran. This intermediate is then subjected to a series of reactions, including aldol condensation and cyclization, to form the final product. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The iodine substituent can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The iodine substituent and the conjugated system of the furan and oxazole rings may play a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(5-Bromofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one
- 4-(3-(5-Chlorofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one
- 4-(3-(5-Methylfuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one
Uniqueness
4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine substituent can enhance the compound’s ability to participate in halogen bonding, which is important in molecular recognition and drug design.
Properties
Molecular Formula |
C16H10INO3 |
|---|---|
Molecular Weight |
391.16 g/mol |
IUPAC Name |
(4E)-4-[(E)-3-(5-iodofuran-2-yl)prop-2-enylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10INO3/c17-14-10-9-12(20-14)7-4-8-13-16(19)21-15(18-13)11-5-2-1-3-6-11/h1-10H/b7-4+,13-8+ |
InChI Key |
GECLOCOPLIKVQG-ZAUJTXRMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C=C/C3=CC=C(O3)I)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=CC3=CC=C(O3)I)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12900718.png)


![N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12900737.png)
![3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900738.png)

![6-[6-(Dimethylamino)-5-hexanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12900748.png)



![4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)
![1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B12900802.png)


